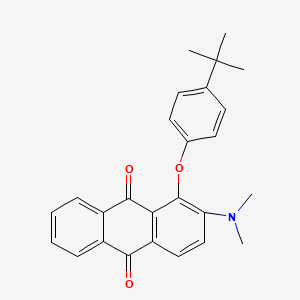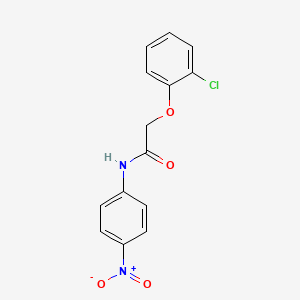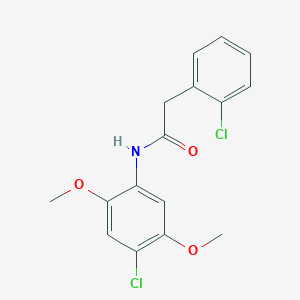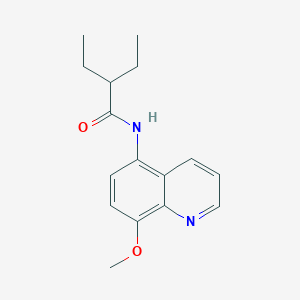
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone, also known as AQ-4N, is a synthetic compound that has been extensively studied for its use in cancer treatment. It is a prodrug that is activated by hypoxia, which is a common feature of many solid tumors. AQ-4N has been shown to selectively target hypoxic cells and enhance the effectiveness of radiation therapy and chemotherapy.
作用机制
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone is a prodrug that is activated by hypoxia. In hypoxic conditions, 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone is converted to its active form, which generates reactive oxygen species (ROS) that cause DNA damage and cell death. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has been shown to selectively target hypoxic cells, which are often resistant to radiation therapy and chemotherapy.
Biochemical and Physiological Effects
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has been shown to have several biochemical and physiological effects. It selectively targets hypoxic cells and enhances the effectiveness of radiation therapy and chemotherapy. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone generates ROS that cause DNA damage and cell death. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
实验室实验的优点和局限性
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has several advantages for lab experiments. It selectively targets hypoxic cells and enhances the effectiveness of radiation therapy and chemotherapy. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone generates ROS that cause DNA damage and cell death. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has also been shown to inhibit angiogenesis. However, 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has limitations for lab experiments. It requires hypoxic conditions for activation, which can be difficult to replicate in vitro. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone also has low solubility, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone. One direction is to investigate its use in combination with other cancer treatments, such as immunotherapy. Another direction is to develop new methods for activating 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone in hypoxic conditions. Additionally, research can focus on developing new analogs of 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone that have improved solubility and effectiveness. Finally, research can investigate the potential use of 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone in other diseases that involve hypoxia, such as cardiovascular disease.
合成方法
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 4-tert-butylphenol with 2-bromo-9,10-anthraquinone, followed by the reaction with dimethylamine. The final product is obtained through purification and crystallization.
科学研究应用
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has been extensively studied for its use in cancer treatment. It has been shown to selectively target hypoxic cells, which are often resistant to radiation therapy and chemotherapy. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone enhances the effectiveness of these treatments by increasing the sensitivity of hypoxic cells to radiation and chemotherapy.
属性
IUPAC Name |
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-26(2,3)16-10-12-17(13-11-16)30-25-21(27(4)5)15-14-20-22(25)24(29)19-9-7-6-8-18(19)23(20)28/h6-15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZSSHPEBOWEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4889095.png)
![4-methoxy-2-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4889099.png)
![2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole](/img/structure/B4889103.png)
![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4889118.png)
![4-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4889122.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889133.png)
![3-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B4889139.png)

![1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4889170.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4889177.png)
![N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4889185.png)
![1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4889191.png)
